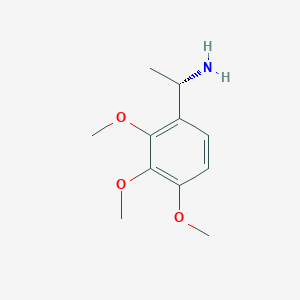

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)-

Vue d'ensemble

Description

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- is a chemical compound with the molecular formula C11H17NO3 It is characterized by the presence of three methoxy groups attached to the benzene ring and an amine group attached to the methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and a suitable amine.

Condensation Reaction: The aldehyde group of 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- in high purity.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Common industrial methods include:

Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved reaction efficiency, better heat management, and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Oxidation can yield quinones or other oxidized derivatives.

Reduction: Reduction can produce secondary or tertiary amines.

Substitution: Substitution reactions can result in various substituted derivatives with different functional groups.

Applications De Recherche Scientifique

Synthesis Overview

- Catalytic Coupling : The synthesis of secondary amines from primary amines using ruthenium catalysts has been shown to produce high yields of unsymmetric amines while minimizing waste .

- Reagents Used : Common reagents include methanesulfonic acid and various solvents like chlorobenzene which facilitate the reaction conditions .

Biological Activities

The biological significance of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-, (S)- is highlighted by its potential pharmacological effects:

- Antidepressant Effects : Some studies suggest that compounds with similar structural motifs may exhibit antidepressant-like activities due to their interaction with neurotransmitter systems .

- Anticancer Properties : Research indicates that derivatives of trimethoxybenzylamines may possess anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells .

Medicinal Chemistry Applications

The compound's structural features make it a candidate for various medicinal chemistry applications:

- Drug Development : The synthesis of novel derivatives for drug discovery is a promising area where Benzenemethanamine can be utilized. Its ability to form stable complexes with biological targets may lead to the development of new therapeutic agents .

- Formulation in Pharmaceuticals : Its application in formulations can enhance bioavailability and efficacy of drugs through improved solubility and stability .

Case Study 1: Antidepressant Activity

A study demonstrated that a related trimethoxybenzylamine exhibited significant improvement in depressive symptoms in animal models. The mechanism was attributed to the modulation of serotonin levels in the brain .

Case Study 2: Anticancer Potential

In vitro studies showed that trimethoxybenzylamines could inhibit the proliferation of breast cancer cells. The compounds induced cell cycle arrest and apoptosis through mitochondrial pathways .

Mécanisme D'action

The mechanism of action of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- can be compared with other similar compounds, such as:

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,®-: The enantiomer of the compound, which may have different biological activities and properties.

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(±)-: The racemic mixture containing both enantiomers.

Other Trimethoxybenzene Derivatives: Compounds with different substituents on the benzene ring, which can lead to variations in chemical and biological properties.

Activité Biologique

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- (CAS No. 122078-09-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Synthesis

Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- features a benzene ring substituted with three methoxy groups and an amine group. The synthesis of this compound typically involves:

- Starting Materials : Utilizing 2,3,4-trimethoxybenzaldehyde and a suitable amine.

- Condensation Reaction : The aldehyde undergoes a condensation reaction with the amine to form an imine.

- Reduction : The imine is reduced to the amine using reducing agents like sodium borohydride.

- Purification : The final product is purified through recrystallization or chromatography.

Biological Evaluation

Research into the biological activity of Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(S)- has shown promising results in various studies:

- Anticancer Activity : Initial screenings have indicated that this compound exhibits cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC50 values ranging from 2.43 to 14.65 μM against these cell lines .

- Mechanism of Action : The compound's mechanism may involve binding to specific receptors or enzymes, influencing cellular processes such as apoptosis and microtubule assembly. For example, it has been observed that it can enhance caspase-3 activity, indicating potential apoptosis-inducing properties .

Case Studies

-

Cytotoxicity Studies :

- A study evaluated the effects of Benzenemethanamine on MDA-MB-231 cells, revealing morphological changes at concentrations as low as 1 μM and significant apoptosis at higher concentrations .

- Another research highlighted its role in disrupting microtubule assembly at concentrations around 20 μM, suggesting its potential as a microtubule-destabilizing agent .

- In Silico Studies :

Comparative Analysis

The biological activity of Benzenemethanamine can be compared with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(R)- | (R) Enantiomer | Potentially different anticancer properties |

| Benzenemethanamine, 2,3,4-trimethoxy-A-methyl-,(±)- | Racemic mixture | Varied biological effects due to mixed enantiomers |

| Other Trimethoxybenzene Derivatives | Various substitutions | Differences in chemical reactivity and biological effects |

The precise mechanism by which Benzenemethanamine exerts its biological effects is still under investigation. However, it is hypothesized that it interacts with various molecular targets within cells:

- Receptor Binding : It may bind to specific receptors involved in cell signaling pathways.

- Enzyme Interaction : The compound could inhibit or activate enzymes critical for cellular functions.

- Microtubule Dynamics : Its ability to disrupt microtubule assembly suggests a role in modulating cytoskeletal dynamics.

Propriétés

IUPAC Name |

(1S)-1-(2,3,4-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(12)8-5-6-9(13-2)11(15-4)10(8)14-3/h5-7H,12H2,1-4H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLNPKXFQTWPOI-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C(=C(C=C1)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401217480 | |

| Record name | Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122078-09-5 | |

| Record name | Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122078-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, 2,3,4-trimethoxy-α-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401217480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.